

solubility profile of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-hydrazinylbenzoic acid hydrochloride

Cat. No.: B1454729

[Get Quote](#)

An In-depth Technical Guide to the Solubility Profile of **2-Chloro-4-hydrazinylbenzoic acid hydrochloride**

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from the reliability of in-vitro assays to in-vivo absorption, bioavailability, and formulation strategies.[\[1\]](#)[\[2\]](#) Low aqueous solubility is a leading cause of compound failure during preclinical and clinical development.[\[3\]](#)

This guide provides a comprehensive framework for characterizing the complete solubility profile of **2-Chloro-4-hydrazinylbenzoic acid hydrochloride** (CAS No: 41112-74-7). This molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic hydrazinyl group (present as a hydrochloride salt), is expected to exhibit complex, pH-dependent solubility behavior.

Our objective is to move beyond mere data generation. As a Senior Application Scientist, this paper is structured to provide not only the step-by-step experimental protocols but also the underlying scientific rationale. We will explore the theoretical principles, detail robust methodologies for determining thermodynamic and kinetic solubility, and provide insights into interpreting the resulting data. This self-validating approach is designed for researchers,

chemists, and drug development professionals who require a deep and actionable understanding of this compound's behavior in aqueous and biorelevant systems.

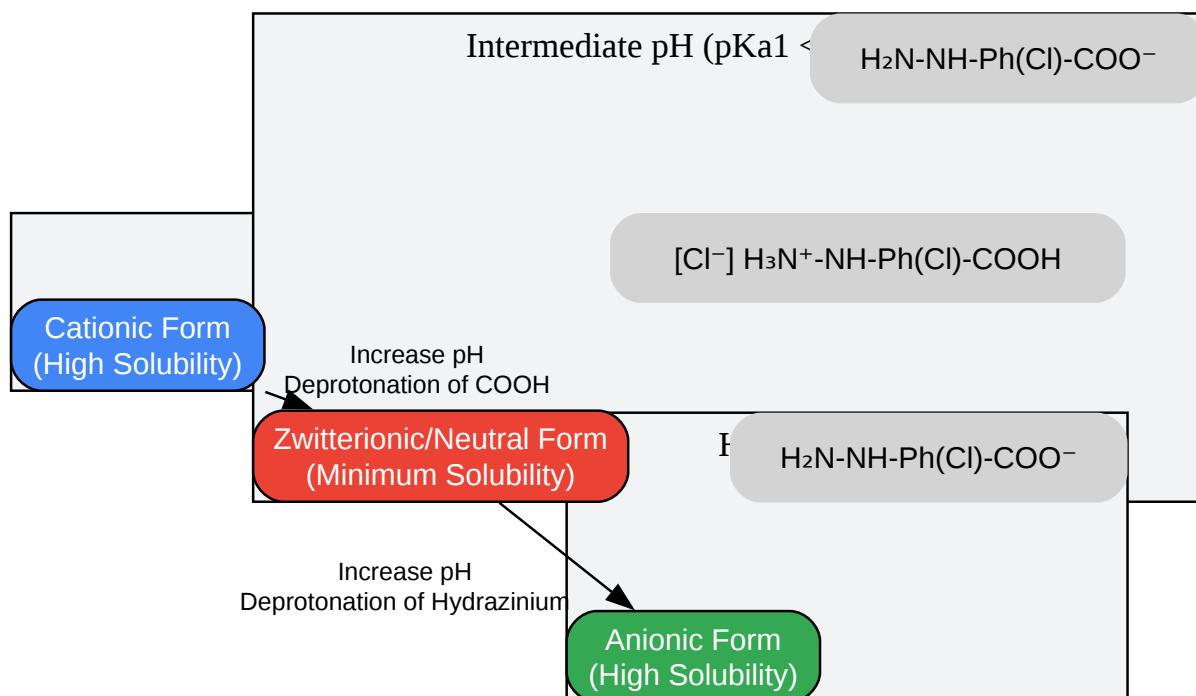
Part 1: Physicochemical Characterization and Structural Analysis

Before embarking on experimental measurements, a theoretical assessment of the molecule's structure provides critical context for predicting its solubility behavior.

Table 1: Core Properties of **2-Chloro-4-hydrazinylbenzoic acid hydrochloride**

Property	Value	Source/Notes
Chemical Name	2-Chloro-4-hydrazinylbenzoic acid hydrochloride	-
CAS Number	41112-74-7	[4]
Molecular Formula	C ₇ H ₈ Cl ₂ N ₂ O ₂	Inferred from name
Molecular Weight	223.06 g/mol	Calculated
Structural Features	Aromatic Ring, Carboxylic Acid, Hydrazine, Chlorine Substituent	Visual Inspection

Structural Impact on Solubility


The solubility of **2-Chloro-4-hydrazinylbenzoic acid hydrochloride** is dictated by the interplay of its functional groups:

- **Ionizable Groups:** The molecule is amphoteric, containing a carboxylic acid group (weakly acidic, pK_{a1} expected ~2-4) and a hydrazinyl group (weakly basic). As it is supplied as a hydrochloride salt, the hydrazinyl group is protonated (-NH₂NH₃⁺), making the compound inherently more water-soluble, particularly at low pH.
- **pH-Dependent Behavior:** The overall charge of the molecule will change significantly with pH. At low pH, the carboxylic acid will be neutral and the hydrazine will be protonated (net

positive charge). As the pH increases, the carboxylic acid will deprotonate to a carboxylate ($-\text{COO}^-$), and the protonated hydrazine will neutralize. This results in a zwitterionic form near neutral pH, which often corresponds to the point of minimum solubility (the isoelectric point). At high pH, the molecule will carry a net negative charge.[5]

- Substituent Effects: The chlorine atom and the benzene ring contribute to the molecule's lipophilicity, which inherently counteracts aqueous solubility.

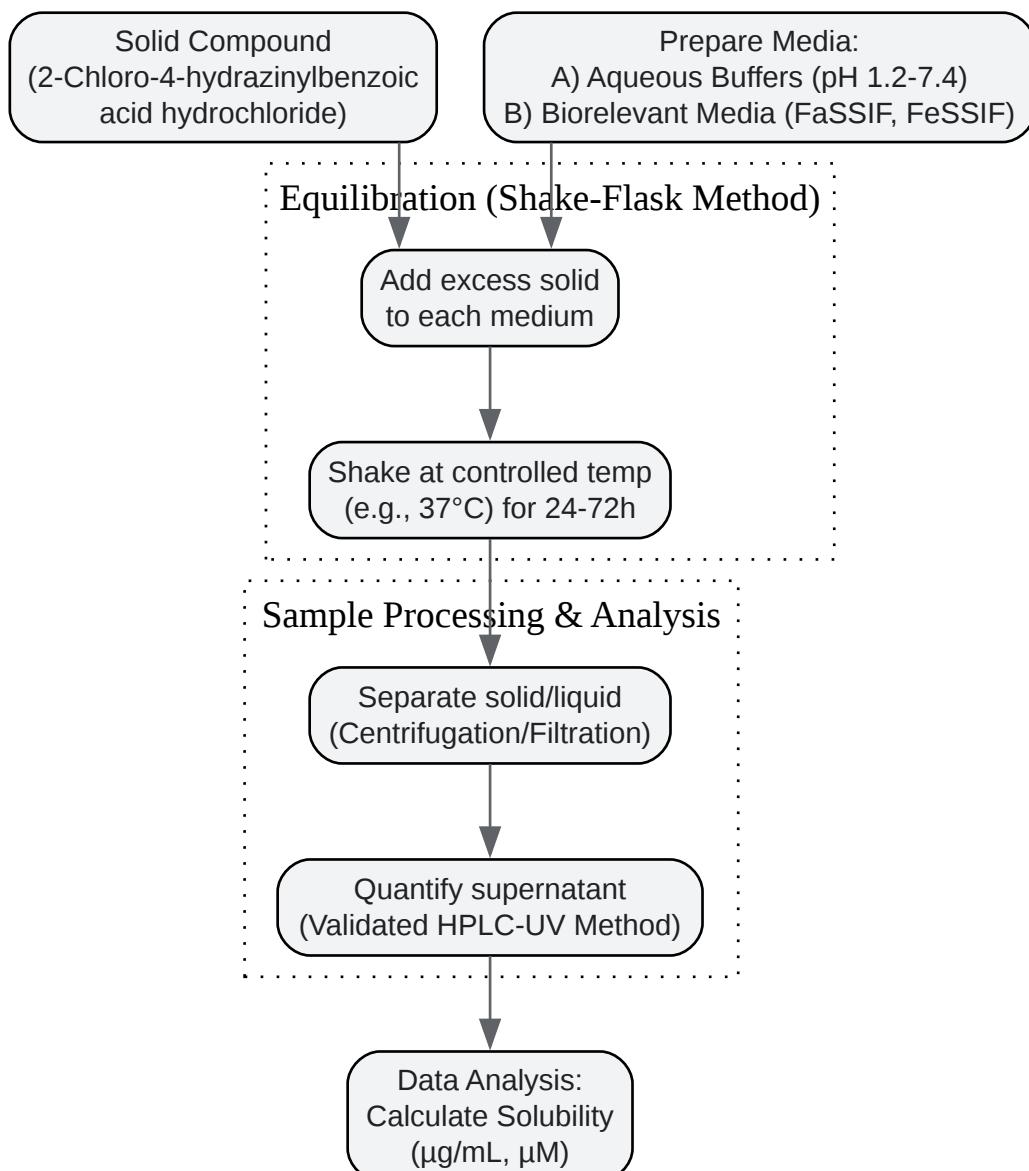
The Henderson-Hasselbalch equation is the fundamental relationship used to predict the pH-dependent solubility profiles of such ionizable drugs.[5][6]

[Click to download full resolution via product page](#)

Caption: Predicted ionization states of the compound at varying pH.

Part 2: Kinetic vs. Thermodynamic Solubility: A Strategic Choice

Understanding the two primary types of solubility measurements is crucial for applying the right technique at the right stage of development.[3]


- Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates when a concentrated organic stock solution (typically DMSO) is introduced into an aqueous buffer.[7][8] It measures the concentration at which a supersaturated solution begins to form a solid phase.
 - Application: Best suited for the early stages of drug discovery (e.g., hit-to-lead) for rapidly screening large numbers of compounds to flag potential solubility liabilities.
- Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid, undissolved form under specific conditions (e.g., pH, temperature).[7]
 - Application: Considered the "gold standard" and is essential for later-stage development, including lead optimization, formulation, and predicting in-vivo behavior.[7][9]

This guide will focus primarily on the gold-standard thermodynamic methods, as they provide the most accurate and relevant data for drug development professionals.

Part 3: Experimental Protocols for Solubility Profiling

The following protocols are designed as self-validating systems to ensure robust and reproducible data.

Experimental Workflow Overview

[Click to download full resolution via product page](#)

Caption: High-level workflow for thermodynamic solubility determination.

Protocol 1: Thermodynamic Aqueous Solubility (pH-Profile)

Causality: The objective is to measure the equilibrium solubility across a physiologically relevant pH range to understand how solubility will change as the compound transits through the gastrointestinal (GI) tract.[10] The classic shake-flask method is employed because it ensures a true equilibrium is reached between the solid and dissolved states.[6][9]

Methodology:

- Buffer Preparation: Prepare a series of buffers covering the physiological range, such as:
 - 0.1 N HCl (pH ~1.2) to simulate gastric fluid.
 - Acetate buffer (pH ~4.5).
 - Phosphate buffer (pH ~6.8) to simulate intestinal fluid.
 - Phosphate-buffered saline (PBS, pH ~7.4) to simulate blood plasma.
- Sample Preparation:
 - Into separate, sealable glass vials for each pH point (in triplicate), add an excess amount of solid **2-Chloro-4-hydrazinylbenzoic acid hydrochloride** (e.g., 5-10 mg).
 - Rationale: Using excess solid is critical to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[11]
 - Add a defined volume (e.g., 1-2 mL) of the corresponding pH buffer to each vial.
- Equilibration:
 - Seal the vials securely.
 - Place the vials in a shaker incubator set to a controlled temperature (e.g., 25°C for room temperature data or 37°C for physiological relevance) for 24 to 72 hours.[11]
 - Rationale: A long incubation period with constant agitation is necessary to allow the dissolution process to reach a true thermodynamic equilibrium.[9] The system's stability can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.
- Sample Separation:
 - After incubation, allow the vials to rest to let the excess solid settle.

- Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.
- Rationale: Incomplete removal of solid particles is a common source of error, leading to an overestimation of solubility. Filtration is a mandatory step.[12]
- Quantification:
 - Analyze the concentration of the dissolved compound in the clear filtrate using a pre-validated, stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method.
 - Prepare a calibration curve using stock solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to ensure accurate quantification.
 - The concentration determined from the calibration curve is the thermodynamic solubility at that specific pH.

Protocol 2: Biorelevant Solubility (FaSSIF & FeSSIF)

Causality: Simple aqueous buffers do not account for the presence of bile salts and phospholipids in the human intestine, which can form micelles and significantly alter the solubility of many drugs, especially lipophilic ones.[13] Biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provide a more accurate in-vitro model to predict in-vivo dissolution and potential food effects.[14]

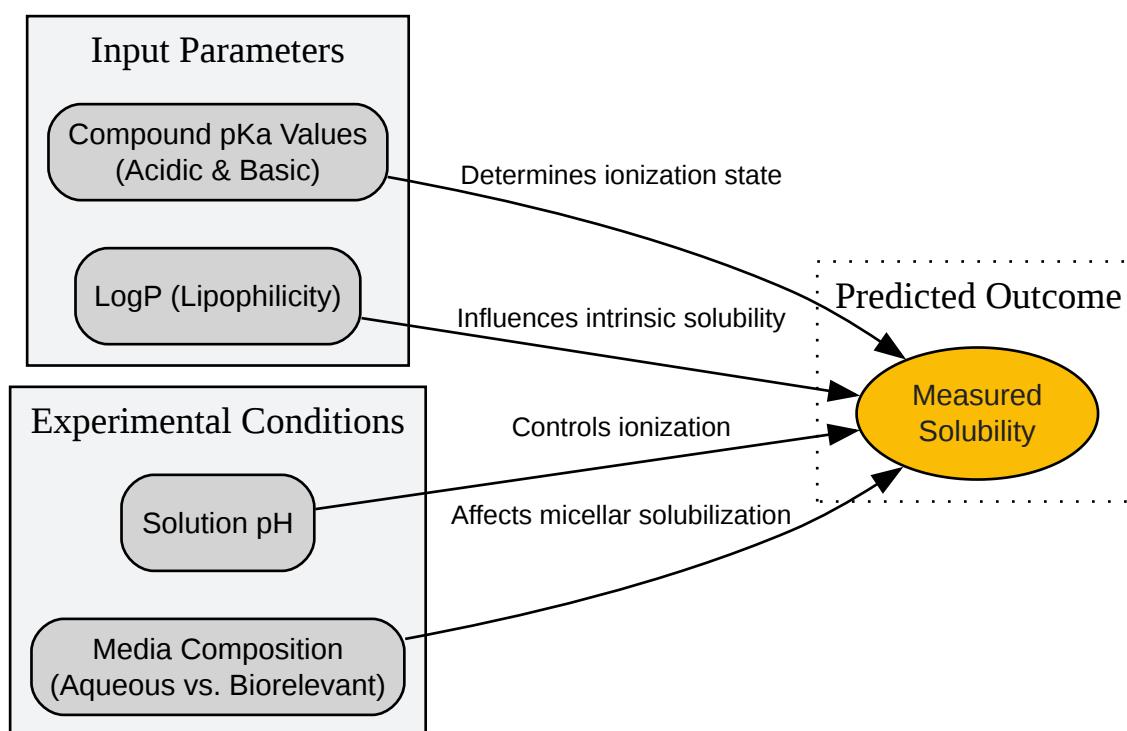
Methodology:

- Media Preparation:
 - FaSSIF (Fasted State): Prepare FaSSIF to mimic the intestinal environment on an empty stomach. This medium typically has a pH of ~6.5 and contains sodium taurocholate and lecithin in concentrations representative of the fasted state.[15]
 - FeSSIF (Fed State): Prepare FeSSIF to mimic the intestinal environment after a meal. This medium has a lower pH (~5.0) and significantly higher concentrations of sodium taurocholate and lecithin to simulate the digestive state.[14][15] Commercially available powders and concentrates can simplify this process.[16]

- Experimental Procedure:
 - Follow the exact same shake-flask procedure as described in Protocol 1 (Steps 2-5), but replace the aqueous buffers with the prepared FaSSIF and FeSSIF media.
 - Self-Validation: It is crucial to ensure the analytical method (HPLC) is not compromised by the components of the biorelevant media. A matrix effect study should be performed.

Part 4: Data Presentation and Interpretation

Effective data presentation is key to extracting actionable insights. All quantitative data should be summarized in clear, structured tables.


Table 2: Example Solubility Profile Data for **2-Chloro-4-hydrazinylbenzoic acid hydrochloride** at 37°C

Medium	pH	Solubility (µg/mL)	Solubility (µM)
0.1 N HCl	1.2	[Experimental Data]	[Calculated]
Acetate Buffer	4.5	[Experimental Data]	[Calculated]
Phosphate Buffer	6.8	[Experimental Data]	[Calculated]
PBS	7.4	[Experimental Data]	[Calculated]
FaSSIF	6.5	[Experimental Data]	[Calculated]
FeSSIF	5.0	[Experimental Data]	[Calculated]

Interpreting the Results

- pH-Solubility Curve: Plotting the solubility (on a log scale) against pH will reveal the characteristic 'U'-shaped curve of an amphoteric compound. The lowest point on this curve approximates the isoelectric point, where the compound has its minimum solubility. This curve is critical for predicting where in the GI tract the drug might precipitate.[\[10\]](#)
- Biorelevant vs. Aqueous Solubility:

- If solubility in FaSSIF/FeSSIF is significantly higher than in the corresponding aqueous buffer of similar pH, it indicates that the compound's solubility is enhanced by the micellar solubilization provided by bile salts.[13]
- Comparing FaSSIF and FeSSIF results can help predict food effects. A much higher solubility in FeSSIF suggests that taking the drug with food may enhance its absorption. [14]
- Strategic Implications: The collected data provides a foundation for critical development decisions. For instance, if the minimum solubility within the intestinal pH range (5.0-7.0) is below the required therapeutic concentration, formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations may be necessary.

[Click to download full resolution via product page](#)

Caption: Logical relationship between compound properties and solubility.

Conclusion

Characterizing the solubility profile of **2-Chloro-4-hydrazinylbenzoic acid hydrochloride** is not a single measurement but a comprehensive investigation. By systematically applying the robust, thermodynamically-grounded protocols detailed in this guide—spanning a range of pH values and employing both simple aqueous and complex biorelevant media—researchers can build a complete and predictive model of the compound's behavior. This detailed understanding is indispensable for navigating the complexities of drug formulation, predicting in-vivo performance, and ultimately increasing the probability of successful drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rheolution.com [rheolution.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. 41112-74-7|2-Chloro-4-hydrazinylbenzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. biorelevant.com [biorelevant.com]
- 13. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmalesson.com [pharmalesson.com]
- 15. dissolutiontech.com [dissolutiontech.com]

- 16. biorelevant.com [biorelevant.com]
- To cite this document: BenchChem. [solubility profile of 2-Chloro-4-hydrazinylbenzoic acid hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454729#solubility-profile-of-2-chloro-4-hydrazinylbenzoic-acid-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com